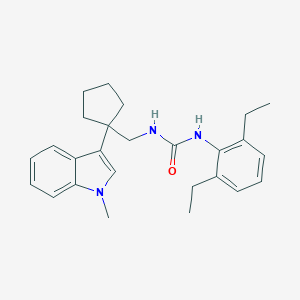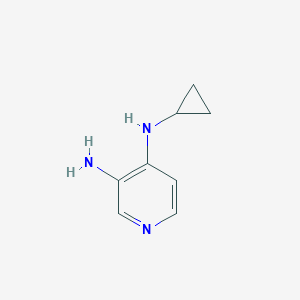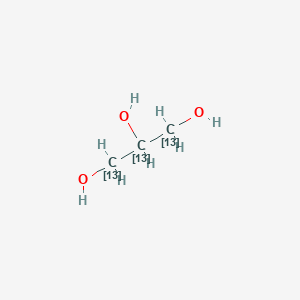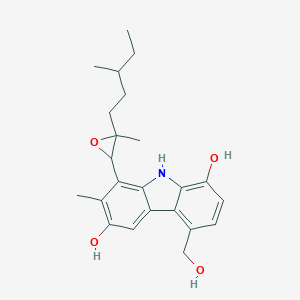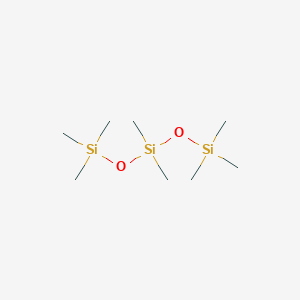
(Z)-8-methylnon-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-Methyl-6-nonenoic acid is an organic compound with the molecular formula C10H18O2. It is a fatty acid derivative that plays a crucial role in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers . This compound is predominantly found in the trans configuration and is known for its potential thermal degradation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-8-Methyl-6-nonenoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of unsaturated precursors. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, (E)-8-Methyl-6-nonenoic acid is produced through large-scale organic synthesis processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: (E)-8-Methyl-6-nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated fatty acids using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
(E)-8-Methyl-6-nonenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including capsaicinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.
Mechanism of Action
(E)-8-Methyl-6-nonenoic acid exerts its effects through its role in the biosynthesis of capsaicin. It is a fatty acid derivative from the leucine/valine pathway and plays a crucial role in determining the efficacy of capsaicin levels. The quantity of (E)-8-Methyl-6-nonenoic acid determines the pungency in placental tissues of Capsicum . The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism and capsaicin biosynthesis .
Comparison with Similar Compounds
Capsaicin: The primary pungent compound in chili peppers.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with slightly different pungency levels.
Comparison: (E)-8-Methyl-6-nonenoic acid is unique due to its role as an intermediate in the biosynthesis of capsaicin. Unlike capsaicin and its derivatives, (E)-8-Methyl-6-nonenoic acid itself does not exhibit pungency but is crucial in determining the pungency levels of capsaicin in Capsicum tissues .
Properties
CAS No. |
31467-60-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-methylnon-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12) |
InChI Key |
OCALSPDXYQHUHA-UHFFFAOYSA-N |
SMILES |
CC(C)C=CCCCCC(=O)O |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
(Z)-8-Methyl-6-Nonenoic Acid; (Z)-8-Methyl-6-nonenoic Acid; 8-Methyl-cis-6-nonenoic Acid; cis-8-Methyl-6-nonenoic Acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

